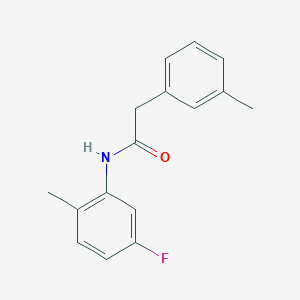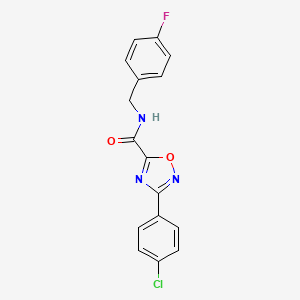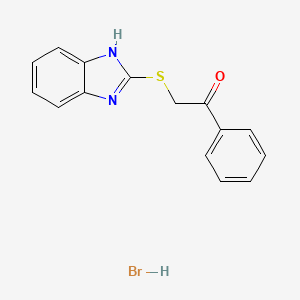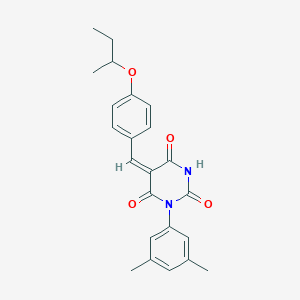
N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is commonly referred to as BIBF1120 and is a potent inhibitor of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). The compound has been shown to have potential applications in the treatment of cancer, pulmonary fibrosis, and other diseases.
Mecanismo De Acción
BIBF1120 inhibits several tyrosine kinases, including N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine, FGFR, and PDGFR. These kinases play important roles in the growth and proliferation of cancer cells and the formation of new blood vessels, which are necessary for tumor growth. By inhibiting these kinases, BIBF1120 can prevent the growth and spread of cancer cells and reduce the formation of new blood vessels.
Biochemical and Physiological Effects:
BIBF1120 has been shown to have potent anti-tumor and anti-angiogenic effects in preclinical models of cancer. The compound has also been shown to reduce the formation of new blood vessels in the lungs of mice with pulmonary fibrosis. In addition, BIBF1120 has been shown to have anti-inflammatory effects in preclinical models of lung disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BIBF1120 is its potent anti-tumor and anti-angiogenic effects. The compound has been shown to be effective in preclinical models of cancer, and has the potential to be used in the treatment of several different types of cancer. However, one of the limitations of BIBF1120 is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys in preclinical models, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on BIBF1120. One area of research is the development of new formulations of the compound that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict response to BIBF1120 in patients with cancer or pulmonary fibrosis. Finally, further studies are needed to determine the safety and efficacy of BIBF1120 in humans, and to identify potential drug interactions and side effects.
Métodos De Síntesis
The synthesis of BIBF1120 involves several steps, including the reaction of 2-amino-4-methylpyrimidine with 4-bromo-2-fluoroaniline to form an intermediate product. This intermediate is then reacted with 2-chloro-N-methyl-N-(4-methyl-3-nitrophenyl)acetamide to form the final product, BIBF1120.
Aplicaciones Científicas De Investigación
BIBF1120 has been extensively studied for its potential use in scientific research. The compound has been shown to have potent anti-angiogenic and anti-tumor effects in preclinical models of cancer. It has also been shown to have potential applications in the treatment of pulmonary fibrosis, a progressive lung disease characterized by scarring of the lung tissue.
Propiedades
IUPAC Name |
4-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZVRZHQZZJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)

![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5266655.png)

![2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5266659.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5266670.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5266678.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5266683.png)

![N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5266692.png)
![4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5266697.png)
![N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5266703.png)
